2-[(4-bromophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one
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Overview
Description
The compound “2-[(4-bromophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of similar 1,3,4-thiadiazole derivatives involves the use of aromatic aldehydes, ethyl acetoacetate, and different derivatives of 1,3,4-thiadiazoles . The reaction is carried out in a single-step using microwave-assisted multi-component reactions . Another method involves the treatment of certain compounds with 2-[(methylthio)carbonthioyl]hydrazones in the presence of triethylamine at room temperature .Molecular Structure Analysis
The molecular structure of 1,3,4-thiadiazole derivatives is influenced by the type of substituents on the heterocyclic ring . The thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-thiadiazole derivatives are influenced by the type of substituents on the heterocyclic ring . For instance, substitution with different functional groups at the 2 and 5 positions of the oxadiazole ring typically lowers the melting and boiling points .Scientific Research Applications
Antidepressant and Anxiolytic Properties
Research indicates that derivatives of 1,3,4-thiadiazole, a core structure related to the compound , possess marked antidepressant and anxiolytic properties. These compounds have been shown to be comparable in efficiency to reference drugs like Imipramine and Diazepam, suggesting their potential utility in treating depression and anxiety disorders. The most potent derivatives identified in these studies promise a significant therapeutic index with minimal side effects (Clerici et al., 2001).
Antimicrobial Activity
Compounds incorporating sulfamoyl moieties, closely related to the thiadiazolo[3,2-a][1,3]diazepine framework, have been synthesized with the aim of exploring their use as antimicrobial agents. These studies have shown that the newly synthesized heterocyclic compounds exhibit promising in vitro antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial therapies (Darwish et al., 2014).
Synthetic Applications and Material Science
In the realm of synthetic organic chemistry and material science, the reactions of azatrienes with superbases have yielded polyfunctionalized thiazoles and azaheterocycles. Such reactions demonstrate the versatility of sulfur and nitrogen-containing compounds in creating complex molecules with potential applications ranging from organic materials to pharmaceuticals (Nedolya et al., 2015). Additionally, the synthesis of novel sulfides and sulfones based on methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles has been explored for antimicrobial activity, indicating the role of these compounds in developing coatings and inks with antimicrobial properties (Belavagi et al., 2015).
Mechanism of Action
Target of Action
Similar thiadiazole-based compounds have been used for the detection of primary aromatic amines (paas), a class of persistent and highly toxic organic pollutants .
Mode of Action
The compound interacts with its targets through a process known as static quenching . This process involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions between the compound and its targets .
Biochemical Pathways
It’s known that thiadiazole-based compounds can interact with various amines, including classic aliphatic amines, heterocyclic amines, secondary aromatic amines, and tertiary aromatic amines .
Result of Action
The compound exhibits high sensitivity and selectivity for the detection of primary aromatic amines (PAAs) among various amines . It shows unprecedented low detection limits, surpassing all the reported fluorescent sensors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s fluorescence performance can be affected by the presence of electron-rich PAA molecules . The compound exhibits high stability, high porosity, and high fluorescence performance, making it an ideal platform for sensing these molecules .
Future Directions
properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3OS2/c14-10-5-3-9(4-6-10)8-19-13-16-17-7-1-2-11(18)15-12(17)20-13/h3-6H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQPIGGVWFDZTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N=C2N(C1)N=C(S2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-bromophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one |
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